molecular formula C14H19NO4S B1589693 Cbz-L-methionine methyl ester CAS No. 56762-93-7

Cbz-L-methionine methyl ester

Cat. No. B1589693
CAS RN: 56762-93-7
M. Wt: 297.37 g/mol
InChI Key: YGDBSBBHEWHVAJ-LBPRGKRZSA-N
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Description

Cbz-L-methionine methyl ester is a synthetic intermediate used in the preparation of various pharmaceuticals, biologicals, and agrochemicals. It is a derivative of L-methionine, a naturally occurring amino acid. The molecular formula of Cbz-L-methionine methyl ester is C14H19NO4S .


Synthesis Analysis

Cbz-L-methionine methyl ester is synthesized by the reaction of L-methionine with carbobenzoxy chloride (CbzCl) in the presence of a base. A specific example of a synthesis protocol involves the deprotection of N-Cbz in a dipeptide .


Molecular Structure Analysis

The molecular weight of Cbz-L-methionine methyl ester is 297.37 g/mol . The IUPAC name is methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate .


Chemical Reactions Analysis

Esters, such as Cbz-L-methionine methyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical properties of esters like Cbz-L-methionine methyl ester are intermediate between the nonpolar alkanes and the alcohols . Esters are common solvents and are used in a wide range of applications .

Scientific Research Applications

Inhibitors of Farnesyltransferase

Cbz-L-methionine methyl ester derivatives have been used in the synthesis of inhibitors for p21ras farnesyltransferase. Hydrophobic functionalization of these compounds, as in the case of N,S-bis-benzyloxycarbonyl (Cbz) derivatives, demonstrated the ability to penetrate cells and disrupt p21ras plasma membrane association in NIH 3T3 cells (Qian et al., 1994).

Synthesis of Cyclic Methionine Analogue

Research on Cbz-L-methionine methyl ester also includes the synthesis of optically active cyclic methionine analogues, such as 3-aminotetrahydrothiophene-3-carboxylic acid (At5c). This synthesis involves Cbz protection of the amine group, highlighting the utility of Cbz-L-methionine methyl ester in creating specialized amino acid derivatives (Oba et al., 2013).

Safety And Hazards

Cbz-L-methionine methyl ester is intended for research and development use only . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBSBBHEWHVAJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456734
Record name Cbz-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-methionine methyl ester

CAS RN

56762-93-7
Record name Cbz-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BM Monroe - Photochemistry and Photobiology, 1979 - Wiley Online Library
… Because of the importance of methionine photooxidation in photodynamic action, k, was measured for a chloroform soluble methionine derivative, CBZ-Lmethionine methyl ester (2). …
Number of citations: 53 onlinelibrary.wiley.com
N Lamborelle, JF Simon, A Luxen… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… Quintard et al. reported a scalable process for the large-scale thermolysis of sulfoxides derived from N-Cbz-L-methionine methyl ester in batch. 3d They reproduced the original …
Number of citations: 18 pubs.rsc.org
MJ Ohoueu - 2021 - search.proquest.com
The synthesis of a series of compounds designed to act as inhibitors of metallo-β-lactamase enzymes (MBLs), a sub-class of β-lactamases found in several clinically difficult to treat …
Number of citations: 1 search.proquest.com
BL Miller, TD Williams, C Schöneich - Journal of the American …, 1996 - ACS Publications
… 1 in CH 3 OH 29 and k = 1.3 × 10 5 M - 1 s - 1 in CHCl 3 , 30 and for methionine, k = 8.6 × 10 6 M - 1 s - 1 in H 2 O 31 and k = 1.4 × 10 7 M - 1 s - 1 (for the CBZ-l-methionine methyl ester) …
Number of citations: 84 pubs.acs.org
BL Miller - 1998 - search.proquest.com
In view of the recent advances in protein based therapeutics, where recombinant proteins are becoming increasingly pharmaceutically important, stability issues concerning methionine (…
Number of citations: 0 search.proquest.com

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